Prop-1-yne-1-sulfonyl chloride
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Overview
Description
Prop-1-yne-1-sulfonyl chloride is an organic compound with the molecular formula C₃H₃ClO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a propynyl group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-1-yne-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of propynyl alcohol with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition and ensure high yield .
Another method involves the use of disulfides and thiols in the presence of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination. This method is advantageous due to its high space-time yield and the ability to control reaction parameters precisely .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow protocols. These protocols enhance safety by circumventing thermal runaway and allow for the precise control of reaction conditions. The use of continuous flow reactors also improves the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Prop-1-yne-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamides, sulfonyl azides, and other derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form sulfonylated products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, sodium azide, and various oxidizing agents. The reactions typically occur under mild to moderate temperature conditions, and the choice of solvent can significantly influence the reaction outcome .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonyl azides, and sulfonic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Prop-1-yne-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of prop-1-yne-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various substrates. This reactivity is exploited in the synthesis of sulfonamides and other derivatives, where the sulfonyl chloride group acts as an electrophilic center .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to prop-1-yne-1-sulfonyl chloride include:
Prop-2-yne-1-sulfonyl chloride: Another sulfonyl chloride derivative with a similar structure but different reactivity and applications.
2-Propene-1-sulfonyl chloride: A related compound with a double bond instead of a triple bond, leading to different chemical properties and uses.
Uniqueness
This compound is unique due to its triple bond, which imparts distinct reactivity compared to its analogs. This unique reactivity makes it a valuable intermediate in organic synthesis, particularly in the formation of complex molecules .
Biological Activity
Prop-1-yne-1-sulfonyl chloride, a sulfonyl chloride compound, has garnered attention in various fields of research due to its potential biological activities and applications. This article explores its biological mechanisms, applications in medicinal chemistry, and relevant case studies.
This compound is characterized by the presence of a sulfonyl group, which can act as an electrophile. This electrophilic nature allows it to participate in nucleophilic substitution reactions, leading to the formation of sulfonamides and other derivatives. The mechanism of action generally involves the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function and activity.
Types of Reactions
The compound undergoes several chemical reactions:
- Oxidation : Converts to sulfonic acids.
- Reduction : Forms thiols.
- Substitution : Produces sulfonamides and sulfonyl azides through nucleophilic substitution.
Modification of Biomolecules
This compound is utilized in the modification of biomolecules to introduce sulfonyl groups. This modification can significantly alter the biological activity of the molecules involved, making it a valuable tool in biochemical research and drug development.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor in synthesizing pharmaceutical intermediates. Its ability to form covalent bonds with target proteins makes it a candidate for developing selective inhibitors for various enzymes .
Inhibition Studies
Recent studies have explored the use of sulfonyl fluorides, including derivatives of this compound, as potent inhibitors in enzyme assays. For instance, one study demonstrated that sulfonyl fluorides could effectively inhibit serine hydrolases, which are crucial in various biological processes .
Table 1: Inhibition Potency of Sulfonyl Fluorides
Compound | Target Enzyme | IC50 (nM) | Reference |
---|---|---|---|
AM3506 | FAAH | 5 | |
PW28 | Immunoproteasome | Not specified | |
Compound 19 | NLRP3 Inflammasome | ~75% suppression at 10 mg/kg |
Cytotoxicity Assessments
In assessing cytotoxicity, this compound derivatives were evaluated in vitro using various cell lines. Most compounds exhibited low cytotoxicity at concentrations significantly higher than their inhibitory potency, indicating a favorable safety profile for further development .
Properties
CAS No. |
28672-97-1 |
---|---|
Molecular Formula |
C3H3ClO2S |
Molecular Weight |
138.57 g/mol |
IUPAC Name |
prop-1-yne-1-sulfonyl chloride |
InChI |
InChI=1S/C3H3ClO2S/c1-2-3-7(4,5)6/h1H3 |
InChI Key |
QQKYXHDXMNJZLN-UHFFFAOYSA-N |
Canonical SMILES |
CC#CS(=O)(=O)Cl |
Origin of Product |
United States |
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